molecular formula C23H24FNO3 B2392012 2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 338771-55-4

2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

Cat. No.: B2392012
CAS No.: 338771-55-4
M. Wt: 381.447
InChI Key: JOQQELNVRZHHMD-UHFFFAOYSA-N
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Description

This compound (CAS 338771-06-5) features a unique ethanolamine backbone substituted with two aromatic groups: a 4-fluorophenyl and a phenyl ring, along with a 3,4-dimethoxybenzylamino moiety. Its empirical formula is C₂₃H₂₃F₂NO₃, with a molecular weight of 399.43 g/mol .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO3/c1-27-21-13-8-17(14-22(21)28-2)15-25-16-23(26,18-6-4-3-5-7-18)19-9-11-20(24)12-10-19/h3-14,25-26H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQQELNVRZHHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol serves as a building block for more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be utilized in the synthesis of diverse compounds.

Common Reactions:

  • Oxidation: Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction: Reduced with lithium aluminum hydride.
  • Substitution: Participates in nucleophilic substitution reactions at the fluorophenyl group.

Biology

Research has indicated that this compound may interact with biological macromolecules, making it a candidate for further biological studies. Its potential interactions suggest applications in drug design and development.

Medicine

Preliminary studies have explored its therapeutic properties , particularly in anti-inflammatory and anticancer activities. The compound's mechanism of action may involve binding to specific enzymes or receptors, modulating their activity.

Case Studies:

  • Anti-Cancer Activity: In vitro evaluations have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects: Studies have suggested that the compound may reduce inflammation markers in biological assays.

Industry

In industrial applications, this compound can be utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating specialized polymers or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Backbone and Core Structure Variations

  • Target Compound: Ethanolamine core with dual aromatic substituents (4-fluorophenyl and phenyl) and a dimethoxybenzylamino group.
  • Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone): Replaces ethanolamine with a triazole ring. Features a 2,4-difluorophenyl group and sulfonylphenyl substituent, enhancing electron-withdrawing properties .
  • Ethyl Ester Derivatives (e.g., Ethyl 3-[2-(3,4-dimethoxybenzyl)amino]propionate): Contains an ester group, increasing hydrophobicity compared to the hydroxyl group in the target compound .

Substituent Effects

  • Fluorine Substituents: Target compound: Single fluorine at the 4-position of phenyl (moderate electron-withdrawing effect).
  • Methoxy Groups: Target compound: 3,4-Dimethoxybenzylamino group improves solubility and π-π stacking. Imidazole analog (): 3,4-Dimethoxyphenyl substituent increases steric bulk, possibly hindering binding .

Physicochemical Properties

Property Target Compound Triazole Derivative Imidazole Analog
Molecular Weight (g/mol) 399.43 ~450–500 (estimated) ~358.38
Key Functional Groups Ethanolamine, Fluorophenyl Triazole, Sulfonyl Imidazole, Fluorobenzyl
Solubility Moderate (polar groups) Low (sulfonyl group) Variable (depends on substituents)

Biological Activity

2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a complex organic compound with the molecular formula C23H24FNO3 and a molecular weight of 381.45 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3,4-dimethoxybenzylamine with 4-fluorobenzaldehyde to form an imine intermediate, which is then reduced using a reducing agent like sodium borohydride.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The presence of the fluorophenyl group may enhance the compound's stability and alter its electronic properties, potentially influencing its reactivity and interactions compared to similar compounds .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have been reported to induce cell death in sensitive cancer cells through mechanisms involving cytochrome P450 metabolism and DNA adduct formation .

Anti-inflammatory Properties : There is ongoing investigation into the anti-inflammatory potential of this compound. Similar compounds have demonstrated efficacy in modulating inflammatory pathways, suggesting that this compound may also possess such properties.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityReferences
2-[(3,4-Dimethoxybenzyl)amino]-1-(4-chlorophenyl)-1-phenyl-1-ethanolChlorophenyl instead of fluorophenylModerate anticancer activity
2-[(3,4-Dimethoxybenzyl)amino]-1-(4-bromophenyl)-1-phenyl-1-ethanolBromophenyl instead of fluorophenylAntiproliferative effects observed
2-(4-amino-3-methylphenyl)benzothiazoleContains a benzothiazole moietyPotent antiproliferative activity

Case Studies

A notable case study involved the evaluation of fluorinated benzothiazoles, which exhibited potent antiproliferative activity without a biphasic dose-response relationship. The study highlighted the importance of metabolic activation in sensitive cancer cells, indicating that similar mechanisms might be relevant for this compound .

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